3,3'-Diethylbenzidine Dihydrochloride
Overview
Description
3,3’-Diethylbenzidine Dihydrochloride is a chemical compound with the IUPAC name 3,3’-diethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride . It has a molecular weight of 276.81 and is generally soluble in water . It is used as a chemical intermediate in the production of dye, pigment, adhesives, and polyurethane elastomers .
Molecular Structure Analysis
The InChI code for 3,3’-Diethylbenzidine Dihydrochloride is1S/C16H20N2.ClH/c1-3-11-9-13 (5-7-15 (11)17)14-6-8-16 (18)12 (4-2)10-14;/h5-10H,3-4,17-18H2,1-2H3;1H
. This indicates that the compound has a complex structure with multiple rings and functional groups. Physical And Chemical Properties Analysis
3,3’-Diethylbenzidine Dihydrochloride is a solid crystalline substance . It has a relatively high log Koc, suggesting that it will have a low mobility in soil and will bind strongly to solid phases in soil, sediment, and sludges .Scientific Research Applications
Commercial Dye Production
One of the primary applications of compounds related to "3,3'-Diethylbenzidine Dihydrochloride" is in the production of commercial dyes. 3,3'-Dimethoxybenzidine dihydrochloride, a structurally related compound, serves as an intermediate in the synthesis of bisazobiphenyl dyes. These dyes are utilized for coloring textiles, paper, plastics, rubber, and leather. The process involves chemically linking the amine groups of 3,3'-dimethoxybenzidine with other aromatic amines. Additionally, a small quantity of this compound is used in producing o-dianisidine diisocyanate, an element in isocyanate-based adhesive systems and polyurethane elastomers (D. Morgan, 1990).
Polymer Science
Research into polybenzoxazoles and polybenzothiazoles demonstrates the versatility of benzidine derivatives in creating high molecular weight polymers through solution polycondensation. These polymers exhibit excellent thermal stability and are insoluble in organic solvents, showcasing their potential in materials science for applications requiring durable and stable materials under high-temperature conditions (Y. Imai, Isao Taoka, K. Uno, Y. Iwakura, 1965).
Cancer Research
The carcinogenic properties of benzidine and its analogs have been extensively studied. Research focusing on 3,3'-dimethoxybenzidine dihydrochloride in rats has shown clear evidence of carcinogenic activity, with exposure leading to the development of benign and malignant neoplasms at various tissue sites. This study is part of the National Toxicology Program's Benzidine Dye Initiative, aimed at evaluating the carcinogenic potential of benzidine congeners and related dyes (D. Morgan, 1990).
Enzyme-linked Immunosorbent Assays (ELISAs)
Another research application of benzidine derivatives is in the development of substrate reagents for enzyme-linked immunosorbent assays (ELISAs). A study on 3,3',5,5'-tetramethylbenzidine-based substrate reagent showcases a highly sensitive and stable system for horseradish peroxidase-based detection. This system offers lower detection limits and greater sensitivity than many commercially available reagents, highlighting its significance in biochemical assays (A. Frey, B. Meckelein, D. Externest, M. Schmidt, 2000).
Safety and Hazards
Properties
IUPAC Name |
4-(4-amino-3-ethylphenyl)-2-ethylaniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH/c1-3-11-9-13(5-7-15(11)17)14-6-8-16(18)12(4-2)10-14;;/h5-10H,3-4,17-18H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPPOEIMMLEMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)CC)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596969 | |
Record name | 3,3'-Diethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76787-89-8 | |
Record name | 3,3'-Diethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-diethyl-, hydrochloride (1:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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